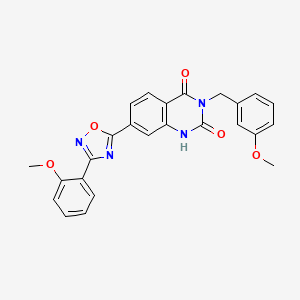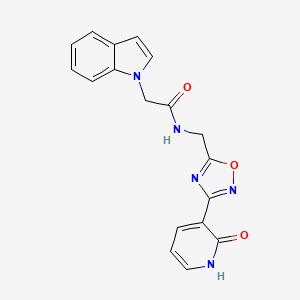![molecular formula C25H17ClF2N4O2 B2793762 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide CAS No. 1185039-34-2](/img/structure/B2793762.png)
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure combining indole and pyrimidine derivatives, which are often found in bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
Initial Preparation: : The synthesis of this compound generally starts with the preparation of the indole core. A common method is the Fischer indole synthesis, which involves reacting phenylhydrazine with a ketone or aldehyde.
Fluorination and Chlorination: : Specific fluorination and chlorination steps are employed to introduce fluorine and chlorine atoms at desired positions on the aromatic rings. Reagents like N-fluorobenzenesulfonimide (NFSI) for fluorination and thionyl chloride for chlorination are typically used.
Pyrimidoindole Formation: : The indole derivative is then fused with a pyrimidine ring through cyclization reactions. This might involve the use of strong acids or bases under high temperatures.
Acetamide Formation: : The final step involves coupling the substituted pyrimidoindole with an acetamide derivative. This is usually carried out using coupling agents like EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods may involve continuous flow synthesis to streamline the process and improve yields. Techniques like microwave-assisted synthesis and solvent-free conditions are often explored to reduce the environmental impact and enhance reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation to introduce further functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reduction reactions, using agents such as lithium aluminum hydride (LiAlH₄), can be employed to reduce specific functional groups, such as nitro groups to amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to electron-withdrawing groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride (NaBH₄).
Substitution Conditions: : Solvents like dimethylformamide (DMF), bases like sodium hydride (NaH).
Major Products Formed
Oxidation Products: : Ketones, carboxylic acids.
Reduction Products: : Amines, alcohols.
Substitution Products: : Various substituted aromatic derivatives.
科学的研究の応用
Chemistry: : It serves as a valuable intermediate for synthesizing other complex organic molecules.
Biology: : Due to its structural complexity, it can be used to study protein-ligand interactions.
Medicine: : This compound might exhibit pharmacological activities, making it a candidate for drug development, particularly in oncology and infectious diseases.
Industry: : It could be utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets:
Molecular Targets: : It might interact with enzymes or receptors, inhibiting or activating their functions.
Pathways Involved: : The pathways can include inhibition of kinases, modulation of cell signaling cascades, or interference with DNA replication processes.
類似化合物との比較
Similar Compounds
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide: : Lacks fluorine atoms, potentially altering its biological activity.
2-(3-benzyl-8-chloro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide: : Substitutes chlorine for one of the fluorine atoms, which may impact its reactivity and binding affinity.
Highlighting Uniqueness
The unique combination of fluorine and chlorine substituents in 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide can significantly affect its electronic properties and steric interactions, offering distinct advantages in its pharmacological profile and chemical reactivity. This makes it a compelling subject for further research and development in various scientific domains.
特性
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-chloro-2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF2N4O2/c26-16-6-8-20(19(28)10-16)30-22(33)13-32-21-9-7-17(27)11-18(21)23-24(32)25(34)31(14-29-23)12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFLOZDGGZPFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=C(C=C(C=C5)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2793680.png)
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2793681.png)

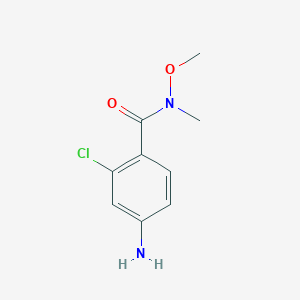
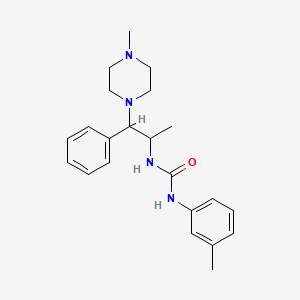

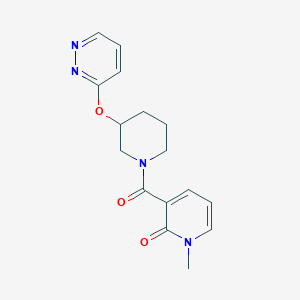
![2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-oxazol-5-amine](/img/structure/B2793691.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793692.png)
![3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2793693.png)
![3-[(3,4-Dichlorophenyl)methyl]-8-(2-hydroxyethyl)-1,6,7-trimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)

